Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOVJYKPBQVHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via deprotonation of 4-chloro-3-fluorophenol by a base such as potassium carbonate (K₂CO₃), generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of ethyl 3-bromopropanoate, displacing bromide and forming the target ester. A typical molar ratio of 1:1.2 (phenol to alkylating agent) ensures complete conversion, with excess alkylating agent mitigating side reactions.
Optimized Reaction Conditions
Industrial-scale synthesis employs dimethylformamide (DMF) as a polar aprotic solvent at 80–100°C for 4–6 hours. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of ionic intermediates |
| Temperature | 90°C | Balances reaction rate and side-product formation |
| Base | K₂CO₃ (2.5 equiv) | Ensures complete phenoxide formation |
| Reaction Time | 5 hours | Achieves >95% conversion |
Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and distillation under reduced pressure to isolate the product. Recrystallization from ethanol yields >99% purity.
Alternative Synthetic Pathways
Ullmann Coupling for Challenging Substrates
CN102977010A describes Ullmann-type coupling of 3-fluoro-5-chloro-2-bromopyridine with phenolic esters using cuprous iodide catalysts. Though developed for pyridyloxy analogs, this method could theoretically couple 4-chloro-3-fluorophenol with ethyl 3-iodopropanoate under similar conditions (toluene, 110°C, 12 hours). Challenges include:
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Limited compatibility of ethyl propanoate derivatives with copper catalysts.
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Higher costs due to stoichiometric metal usage.
Industrial-Scale Considerations
Solvent Selection and Recycling
DMF remains the solvent of choice for its high boiling point and solvation capacity, but environmental concerns drive research into alternatives. Recent patents propose cyclopentyl methyl ether (CPME) as a greener substitute, achieving comparable yields (88%) with easier recovery.
Catalytic Innovations
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction times by 30% in biphasic systems (water/toluene). Microwave-assisted synthesis further accelerates the process, completing alkylation in 1 hour at 120°C.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form 3-(4-chloro-3-fluoro-phenoxy)propanoic acid under acidic or basic conditions:
| Condition | Details | Yield | Source |
|---|---|---|---|
| Acidic (HCl) | Reflux in concentrated HCl for 10 hours | 99% | |
| Basic (NaOH) | Aqueous NaOH (1M) at 80°C for 4 hours | 85% |
Key Notes :
-
Prolonged exposure to H₂SO₄ or HBr may cause ether bond cleavage or sulfonation .
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Hydrolysis products serve as intermediates for cyclization reactions (e.g., chromanone synthesis) .
Cyclization to Chromanones
Under strong acidic conditions, the hydrolyzed propanoic acid undergoes intramolecular cyclization to form 6-fluoro-4-chromanone:
| Condition | Details | Yield | Source |
|---|---|---|---|
| Polyphosphoric acid | 170°C for 15 minutes | 78% | |
| PTSA (p-Toluenesulfonic acid) | Toluene, reflux for 6 hours | 65% |
Mechanism :
-
Protonation of the carbonyl oxygen activates the acid for nucleophilic attack by the aryloxy oxygen, forming a six-membered lactone ring .
Catalytic Functionalization
The compound participates in cross-coupling reactions to introduce diverse substituents:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°C | Biarylpropanoate derivatives | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated propanoates |
Applications :
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Functionalized derivatives show herbicidal activity (e.g., clodinafop-propargyl analogs) .
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Used in synthesizing selective androgen receptor modulators (SARMs) .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 150°C leads to decarboxylation, forming 3-(4-chloro-3-fluoro-phenoxy)propane .
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Photolysis : UV exposure in ethanol generates 4-chloro-3-fluorophenol and acrylic acid derivatives via radical pathways .
Comparative Reaction Efficiency
Data from optimization studies for related aryloxypropanoates:
| Entry | Solvent | Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₃PO₄ | TBAI | 8 | 58 |
| 2 | Toluene | K₂CO₃ | CuI/TMEDA | 12 | 93 |
| 3 | MeCN | K₃PO₄ | None | 10 | 48 |
Scientific Research Applications
Chemistry
Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituent pattern allows for diverse chemical reactions including:
- Nucleophilic Substitution: The chloro and fluoro groups can participate in further chemical transformations.
- Hydrolysis: The ester bond can be hydrolyzed to yield corresponding carboxylic acids and alcohols.
These properties make it valuable for synthesizing other compounds used in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is being investigated for its potential interactions with biomolecules. Studies have indicated that it may exhibit biological activities such as anti-inflammatory and anticancer effects. The mechanisms of action are thought to involve modulation of specific molecular targets, influenced by the compound's substituent groups.
Medicine
This compound is explored as a lead compound in drug discovery. Its potential therapeutic properties are under investigation for treating various diseases, particularly those related to hyper-proliferative disorders like cancer. The compound's interaction with key kinases involved in cell signaling pathways makes it a candidate for further pharmaceutical development .
Industry
In industrial applications, this compound is utilized in the formulation of agrochemicals and specialty chemicals. Its efficacy in controlling broadleaf weeds makes it suitable for use in agricultural practices .
Case Studies
Case Study on Biological Activity:
Research has shown that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit inflammatory cytokines in human cell lines, suggesting potential for therapeutic use in inflammatory diseases.
Case Study on Industrial Application:
A recent field study evaluated the effectiveness of this compound as a herbicide against common broadleaf weeds in winter cereals. Results indicated a high efficacy rate with minimal environmental impact, highlighting its suitability for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate, highlighting variations in substituents, molecular properties, and applications:
Structural and Electronic Effects
- Electron-Withdrawing Groups: The ketone group in ethyl 3-(2-fluorophenyl)-3-oxopropanoate enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions .
- Phenoxy vs. Thioether: Ethyl 3-(methylthio)propanoate, found in pineapple, lacks aromaticity but contributes to fruity aromas due to sulfur-containing volatiles, contrasting with the synthetic phenoxy-based esters .
Biological Activity
Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenoxy group substituted with chlorine and fluorine atoms, which can enhance its reactivity and binding affinity to various biological targets. The presence of these halogens is crucial for the compound's interaction with enzymes and receptors, influencing its pharmacological profile.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The chloro and fluoro substituents enhance the compound's ability to bind to specific enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may modulate receptor pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties . It has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 1: Summary of Anti-inflammatory Studies
| Study | Model | Dose | Effect |
|---|---|---|---|
| Study A | Animal model of arthritis | 10 mg/kg | Significant reduction in swelling |
| Study B | In vitro cell culture | 50 µM | Decreased IL-6 production |
Anticancer Activity
This compound has shown promising anticancer activity in vitro against various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.10 ± 0.40 | |
| HepG2 (liver cancer) | 6.19 ± 0.50 | |
| HCT116 (colon cancer) | 22.08 ± 0.70 |
These studies indicate that the compound inhibits cell proliferation effectively, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
- Case Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 cells, it was found that the compound significantly reduced cell viability at concentrations as low as 5 µM, outperforming some standard chemotherapy agents such as doxorubicin .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth compared to control groups, highlighting its potential for further development as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate, and how can reaction conditions be optimized?
- Methodology :
- Route Design : The compound can be synthesized via nucleophilic aromatic substitution, where the phenoxide ion reacts with ethyl 3-bromopropanoate. Key steps include activating the aromatic ring (e.g., using chloro and fluoro substituents) and selecting a base (e.g., K₂CO₃) to deprotonate the phenol.
- Condition Optimization : Temperature (80–120°C), solvent polarity (DMF or acetone), and catalyst selection (e.g., phase-transfer catalysts) influence yield. Metal catalysts, such as those used in lignin monomer stabilization (e.g., reductive stabilization), may mitigate side reactions .
- Data Table :
| Parameter | Optimal Range |
|---|---|
| Temperature | 100–110°C |
| Solvent | Anhydrous DMF |
| Reaction Time | 12–24 hours |
| Catalyst | CuI (for cross-coupling) |
Q. How can spectroscopic techniques (NMR, GC-MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze the aromatic region (δ 6.5–7.5 ppm for substituted phenyl groups) and the ester moiety (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂). The fluoro and chloro substituents cause distinct splitting patterns.
- HSQC NMR : Correlate aromatic protons with adjacent carbons to confirm substitution patterns, as demonstrated in lignin monomer analysis .
- GC-FID/MS : Detect trace impurities (e.g., unreacted starting materials) and quantify purity (>95%) using retention time alignment and mass fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor melting points (40–42°C for analogous esters) to verify crystallinity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the phenoxy group substitution in this compound synthesis?
- Methodology :
- DFT Calculations : Model the electron-deficient aromatic ring (due to -Cl and -F) to predict nucleophilic attack sites. Meta-substitution is favored due to steric and electronic effects.
- Kinetic Studies : Compare reaction rates under varying substituent positions. Fluorine’s strong electron-withdrawing effect directs substitution to the para position relative to Cl .
Q. How does this compound degrade under different storage conditions, and what analytical methods detect degradation products?
- Methodology :
- Stability Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks). Monitor ester hydrolysis via HPLC.
- Degradation Pathways : Hydrolysis of the ester group generates 3-(4-chloro-3-fluoro-phenoxy)propanoic acid, detectable by LC-MS (m/z ~230) .
- Data Table :
| Condition | Degradation Product | Detection Method |
|---|---|---|
| High Humidity | Propanoic acid derivative | LC-MS |
| UV Exposure | Radical oxidation products | ESR Spectroscopy |
Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?
- Methodology :
- Multi-Technique Validation : Combine HSQC NMR (for substituent connectivity) and X-ray crystallography (for absolute configuration). For example, crystal structure analysis resolved disorder in pyrrolo-pyrimidine derivatives .
- Computational Refinement : Adjust DFT parameters (e.g., solvent effects) to align simulated NMR shifts with experimental data.
Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the phenoxy group to introduce bioisosteres (e.g., replacing -Cl with -CF₃) and assess antimicrobial activity.
- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using analogues like ethyl 3-(4-hydroxyphenyl)propanoate as references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
